Poly(tetrahydrofuran-co-neopentanediol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(tetrahydrofuran-co-neopentanediol) is a copolymer composed of tetrahydrofuran and neopentanediol units. This compound is known for its unique combination of properties derived from both monomers, making it valuable in various industrial and scientific applications. The molecular structure of this copolymer allows for flexibility, durability, and resistance to various chemical and physical stresses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of poly(tetrahydrofuran-co-neopentanediol) typically involves the copolymerization of tetrahydrofuran and neopentanediol. This process can be carried out through various polymerization techniques, including ring-opening polymerization and step-growth polymerization. The reaction conditions often require the presence of catalysts, such as strong acids or bases, to facilitate the polymerization process.
Industrial Production Methods: In industrial settings, the production of poly(tetrahydrofuran-co-neopentanediol) is usually conducted in large-scale reactors under controlled temperature and pressure conditions. The use of continuous polymerization processes ensures consistent product quality and high production efficiency. The final product is then purified and processed into various forms, such as films, fibers, or coatings, depending on the intended application.
Chemical Reactions Analysis
Types of Reactions: Poly(tetrahydrofuran-co-neopentanediol) can undergo various chemical reactions, including:
Oxidation: The copolymer can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol groups.
Substitution: The copolymer can participate in substitution reactions, where functional groups on the polymer chain are replaced with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, alkylating agents; reactions are often carried out in the presence of catalysts or under specific pH conditions.
Major Products Formed:
Oxidation: Hydroxyl or carbonyl derivatives of the copolymer.
Reduction: Alcohol derivatives of the copolymer.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Poly(tetrahydrofuran-co-neopentanediol) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers. It is also employed in the development of new materials with tailored properties.
Biology: Utilized in the fabrication of biocompatible materials for medical devices, drug delivery systems, and tissue engineering scaffolds.
Medicine: Investigated for its potential use in controlled drug release formulations and as a component in biodegradable implants.
Industry: Applied in the production of high-performance coatings, adhesives, and elastomers. Its unique properties make it suitable for use in automotive, aerospace, and electronics industries.
Mechanism of Action
The mechanism by which poly(tetrahydrofuran-co-neopentanediol) exerts its effects is primarily related to its molecular structure and the interactions between its monomer units. The copolymer’s flexibility and durability are attributed to the tetrahydrofuran units, while the neopentanediol units contribute to its chemical resistance and stability. These properties enable the copolymer to form strong, stable bonds with various substrates, making it effective in applications requiring high-performance materials.
Comparison with Similar Compounds
Poly(tetrahydrofuran-co-neopentanediol) can be compared with other similar copolymers, such as:
Poly(tetrahydrofuran-co-ethylene glycol): This copolymer also contains tetrahydrofuran units but uses ethylene glycol instead of neopentanediol. It has different mechanical and chemical properties, making it suitable for different applications.
Poly(tetrahydrofuran-co-1,4-butanediol): Similar to poly(tetrahydrofuran-co-neopentanediol), but with 1,4-butanediol as the co-monomer. This copolymer has distinct flexibility and thermal properties.
Poly(tetrahydrofuran-co-hexanediol): Incorporates hexanediol units, resulting in a copolymer with unique hydrophobic and mechanical characteristics.
The uniqueness of poly(tetrahydrofuran-co-neopentanediol) lies in its balanced combination of flexibility, chemical resistance, and stability, which are not simultaneously present in the other similar copolymers.
Properties
CAS No. |
100493-52-5 |
---|---|
Molecular Formula |
((C5H12O2).(C4H8O))x |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.